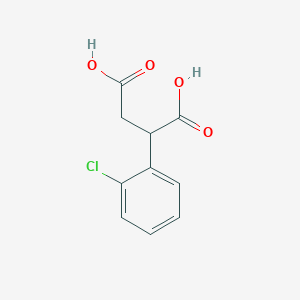![molecular formula C16H9NO B1618922 11H-Indeno[1,2-b]quinolin-11-one CAS No. 6626-66-0](/img/structure/B1618922.png)
11H-Indeno[1,2-b]quinolin-11-one
Overview
Description
11H-Indeno[1,2-b]quinolin-11-one is a type of nitrogen-containing heterocyclic compound . It is an important intermediate product in organic synthesis and has potential pharmaceutical applications . The molecular formula of 11H-Indeno[1,2-b]quinolin-11-one is C16H9NO .
Synthesis Analysis
The synthesis of 11H-Indeno[1,2-b]quinolin-11-one derivatives can be performed by the condensation of hydrazine with two moles of aldehyde/ketone under reflux conditions . Azines, which are hydrazine derivatives, are often the major products obtained by the thermal decomposition of diazo compounds .Molecular Structure Analysis
The fused ring system of 11H-Indeno[1,2-b]quinolin-11-one is approximately planar, with a maximum deviation of 0.039 Å . In the crystal, weak intermolecular C-H⋯O interactions help to establish the packing .Physical And Chemical Properties Analysis
The molecular formula of 11H-Indeno[1,2-b]quinolin-11-one is C16H9NO . The average mass is 292.289 Da and the monoisotopic mass is 292.084778 Da .Scientific Research Applications
Synthesis and Derivatives
Microwave Irradiation-Based Synthesis : 11H-Indeno[1,2-b]quinolin-11-ones are synthesized using microwave irradiation, catalyzed by montmorillonite K10. This process yields derivatives like 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline in good yields (Azizian et al., 2005).
One-Pot Synthesis of Pyrrole Derivatives : Novel one-pot, efficient synthesis methods have been developed for pyrrole derivatives using 11H-indeno[1,2-b]quinoxalin-11-one and isatin derivatives. The process uses montmorillonite K10 under microwave irradiation (Azizian et al., 2005).
Palladium-Catalyzed Three-Component Reaction : A palladium-catalyzed method produces diverse 11H-indeno[1,2-c]quinolines, tolerating various functionality and substitution patterns (Pan et al., 2012).
Green Synthesis with Mandelic Acid : An organo-catalyzed, environmentally friendly method synthesizes 11H-indeno[1,2-b]quinoxalin-11-ones using mandelic acid. This method offers mild reaction conditions and uses a non-toxic solvent (Sharma et al., 2021).
Zirconium Nitrate as a Catalyst : Zirconium nitrate is used as a water-tolerant Lewis acid catalyst in the synthesis of 11-(1H-pyrrol-1-yl)-11H-indeno[1,2-b]quinoxaline and 3-(1H-pyrrol-1-yl)indolin-2-one derivatives (Hasaninejad et al., 2012).
Synthesis of Spiro Compounds :
11H-Indeno[1,2-b]quinoxalin-2-one reacts with semi(thiosemi)carbazides to yield spiro compounds with significant potential in chemical research. This reaction demonstrates the versatility of 11H-indeno[1,2-b]quinolin-11-one in synthesizing complex organic structures (Velikorodov et al., 2015).
Bioactivity and Pharmaceutical Potential
Antiosteoclastogenic Activities : Some derivatives of indeno[1,2-c]quinolines, such as 6,9-dimethoxy-11H-indeno[1,2-c]quinolin-11-one, show significant inhibitory effects on RANKL-induced osteoclast formation, indicating potential for treating diseases like osteoporosis (Tseng et al., 2011).
Antifungal and Antibacterial Properties : Synthesized thiocarbohydrazones of 11H-indeno[1,2-b]quinoxalin-11-ylidene exhibit promising antimicrobial activities. These compounds, supported by molecular modeling, offer potential avenues in developing new antimicrobial agents (Abdelsalaam & El-Samahy, 2020).
Potential Anticancer Agents : Tetracyclic azafluorenone derivatives, including certain 11H-indeno[1,2-c]quinolin-11-one derivatives, have been shown to inhibit topoisomerase I, suggesting their use as potential anticancer agents. These compounds' cytotoxic activities against various cancer cell lines underscore their potential in cancer therapy (Tsung-Chih Chen et al., 2016).
Antiproliferative Evaluation : Certain indeno[1,2-c]quinoline derivatives have shown strong antiproliferative activities against multiple cancer cell lines, with mechanisms involving DNA intercalation and induction of DNA damage. These findings highlight the potential of 11H-indeno[1,2-b]quinolin-11-one derivatives in developing novel antitumor agents (Tseng et al., 2014).
- aline, has been evaluated using in silico ADME predictions. This compound shows high potential for bioavailability and could be used in treating neuroinflammation and ischemia–reperfusion injury (Kovrizhina et al., 2021).
Mechanism of Action
properties
IUPAC Name |
indeno[1,2-b]quinolin-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c18-16-12-7-3-2-6-11(12)15-13(16)9-10-5-1-4-8-14(10)17-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNNXMKPXRCGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30288950 | |
| Record name | 11H-Indeno[1,2-b]quinolin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670061 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
11H-Indeno[1,2-b]quinolin-11-one | |
CAS RN |
6626-66-0 | |
| Record name | NSC58259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11H-Indeno[1,2-b]quinolin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30288950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



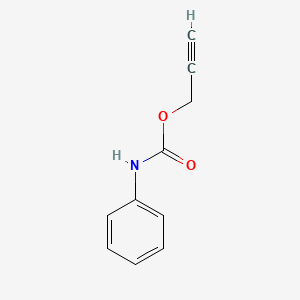
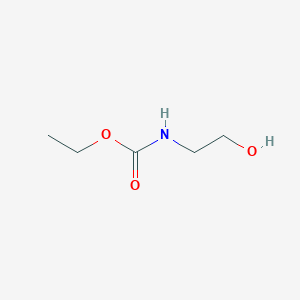
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B1618843.png)



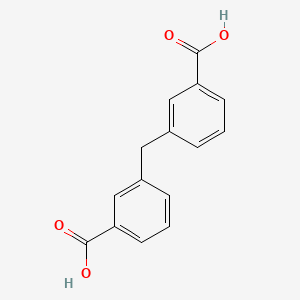
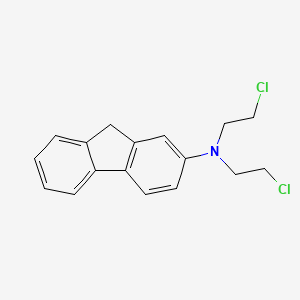
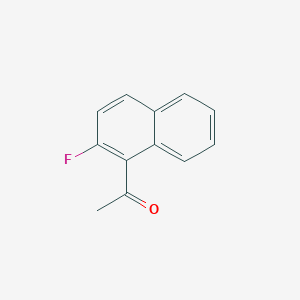



![7,8,9,10-Tetrahydrobenzo[b]naphtho[2,3-d]thiophene](/img/structure/B1618860.png)
